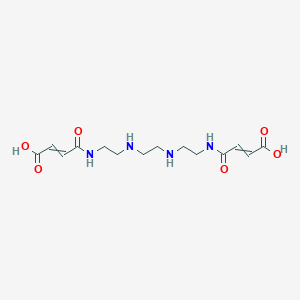
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . It is also known by other names such as 6,7-Dihydro-7-hydroxylinalool and 3,7-Dimethyloct-1-ene-3,7-diol . This compound is characterized by the presence of two hydroxyl groups and a double bond in its structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- can be achieved through several methods. One common approach involves the hydroxylation of 2,6-dimethyl-3,7-octadiene using hydrogen gas and a palladium chloride catalyst . This reaction typically occurs under mild conditions, with the hydroxylation process introducing the hydroxyl groups at the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydroxylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond can participate in reactions with reactive oxygen species, leading to the formation of reactive intermediates that can modulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-7-hydroxylinalool
- 3,7-Dimethyloct-1-ene-3,7-diol
- 2,6-Dimethyl-7-octene-2,6-diol
- 1-Octen-3,7-diol, 3,7-dimethyl
- 2,6-Dimethyloct-7-en-2,6-diol
- 3,7-Dimethyl-3,7-dihydroxyoct-1-ene
- 7-Hydroxy-6,7-dihydrolinalool
- Linalool hydrate
- 3,7-Dimethyl-1-octen-3,7-diol
- 3,7-dimethyl-1-octene-3,7-diol
- Cis-linalool hydrate
- 2,6-dimethyloct-7-ene-2,6-diol
Uniqueness
7-Octene-2,3-diol, 2,6-dimethyl-, (6S)- is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a double bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications.
Properties
CAS No. |
401916-29-8 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(6S)-2,6-dimethyloct-7-ene-2,3-diol |
InChI |
InChI=1S/C10H20O2/c1-5-8(2)6-7-9(11)10(3,4)12/h5,8-9,11-12H,1,6-7H2,2-4H3/t8-,9?/m1/s1 |
InChI Key |
SKKRPDNROZIXRQ-VEDVMXKPSA-N |
Isomeric SMILES |
C[C@@H](CCC(C(C)(C)O)O)C=C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



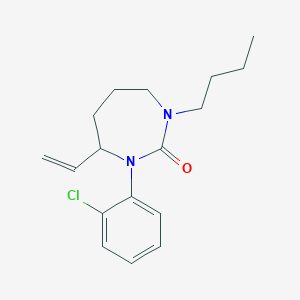
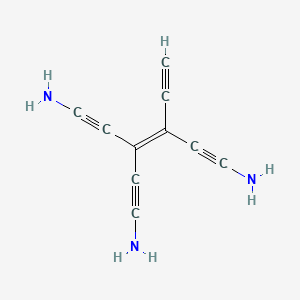
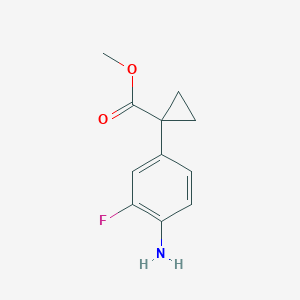
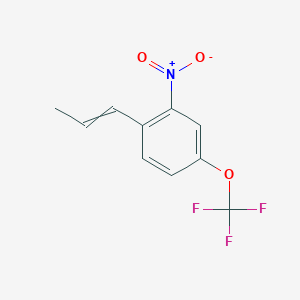
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
![4-[3,5-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B14231463.png)

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)
